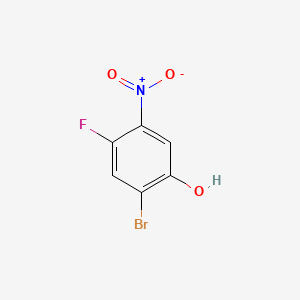

2-Bromo-4-fluoro-5-nitrophenol

Vue d'ensemble

Description

2-Bromo-4-fluoro-5-nitrophenol is a compound that has been synthesized and studied for various properties and potential applications. The compound is characterized by the presence of bromo, fluoro, and nitro substituents on the phenol ring, which significantly influence its chemical behavior and interactions.

Synthesis Analysis

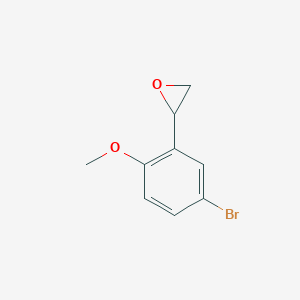

The synthesis of this compound has been reported using 2-methoxy-5-nitroaniline as a starting material. The process involves a diazotization reaction followed by the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to undergo a nucleophilic substitution reaction. The final product is obtained after acidification with hydrochloric acid, with a reported yield of 55.8% . The synthesis pathway is considered simple, efficient, and suitable for commercial production.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods. Density Functional Theory (DFT) calculations have been employed to optimize the geometry and investigate the electronic properties of similar bromo-fluoro-nitrophenol derivatives . These studies provide insights into the intramolecular interactions and the electronic distribution within the molecule, which are crucial for understanding the reactivity and potential applications of this compound.

Chemical Reactions Analysis

The presence of bromo and nitro groups on the phenol ring makes the compound a candidate for further chemical transformations, such as nucleophilic aromatic substitution reactions . These reactions can lead to the formation of various derivatives and complexes, which can be of interest in fields such as medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the phenol ring. The strong electron-withdrawing effects of the nitro group, combined with the electron-withdrawing and donating effects of the fluoro and bromo groups, respectively, affect the acidity of the phenolic hydrogen and the overall stability of the molecule . The solvent effects on complexation reactions involving similar compounds have been studied, indicating that solvent polarity can significantly affect the outcome of such reactions . Additionally, computational studies have provided information on the polarizability, hyperpolarizability, and molecular electrostatic potential of related compounds, which are important for understanding their reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Nitration of halophenols like p-chloro-, p-fluoro-, and p-bromo-phenol leads to the formation of 4-halo-4-nitrocyclohexa-2, 5-dienones along with halo-nitrophenols. These compounds, including derivatives of 2-Bromo-4-fluoro-5-nitrophenol, undergo isomerization at certain temperatures (Clewley et al., 1989).

- 2-Bromo-4-nitrophenol, closely related to this compound, can be synthesized using 2-methoxy-5-nitroaniline through diazotization and the Sandmeyer reaction. This synthesis pathway is suitable for commercial production (Li Zi-ying, 2008).

Analytical Chemistry and Detection

- Gas chromatography has been used to separate isomers of nitro-, fluoro-, bromo-, and iodophenols, including compounds similar to this compound (Ma & Spiegel, 1966).

- In the study of fluorescent detection, this compound or its derivatives could potentially be used in the detection of nitroaromatic compounds like TNT and 4-nitrophenol, as demonstrated by the use of bovine serum albumin functionalized fluorescent gold nanoclusters (Yang et al., 2014).

Biological and Environmental Studies

- This compound may have potential applications in biological studies, as seen in the use of 2-Fluoro-4-nitrophenol-β-D-galactopyranoside for imaging beta-galactosidase activity, which is relevant for gene-reporter molecule studies in biomedical research (Kodibagkar et al., 2006).

Catalysis and Chemical Reactions

- The compound's structural analogues, like 4-nitrophenol, have been investigated for their catalytic reduction using gold nanoparticles, suggesting potential applications of this compound in catalysis (Thawarkar et al., 2018).

Molecular Interactions and Properties

- The structural, spectroscopic, and electronic properties of compounds structurally similar to this compound have been extensively studied to understand their molecular interactions (Bozkurt et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Nitrophenols, in general, can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS). This can cause oxidative stress, leading to cellular damage .

Biochemical Pathways

The generation of ros through redox cycling can affect various cellular processes and pathways, including those involved in cell signaling, inflammation, and apoptosis .

Pharmacokinetics

They can be metabolized by various enzymatic processes, and the metabolites can be excreted in urine .

Result of Action

This can result in cellular dysfunction and cell death .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitrophenol can be influenced by various environmental factors. For instance, its solubility in water is low, but it is more soluble in organic solvents such as ethanol and dimethylformamide . This can affect its bioavailability and distribution in the body. Furthermore, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

2-bromo-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFKCCUJKPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533359 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84478-87-5 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

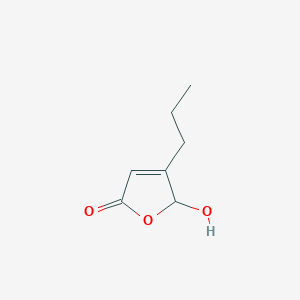

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)